Pasiniazid

Description

Properties

IUPAC Name |

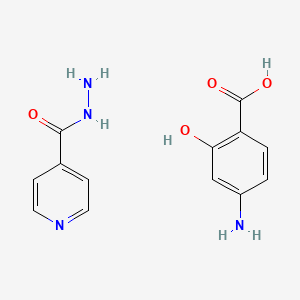

4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPHTRVPGYGVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174700 | |

| Record name | Pasiniazid [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2066-89-9 | |

| Record name | Pasiniazid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2066-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pasiniazid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pasiniazid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pasiniazid [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pasiniazid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PASINIAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J17CN0MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pasiniazid's Dual-Pronged Assault on Mycobacterium tuberculosis: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of pasiniazid against Mycobacterium tuberculosis. This compound, a chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS), leverages a synergistic, dual-pronged attack on the tubercle bacillus, targeting two distinct and essential metabolic pathways. This guide details the molecular interactions, metabolic activation, and synergistic effects that underpin the efficacy of this important anti-tuberculosis agent.

Introduction: A Two-Front War on Tuberculosis

This compound is a salt formed from a 1:1 molar ratio of isoniazid and para-aminosalycilic acid.[1][2] In vivo, it is rapidly hydrolyzed in the gastrointestinal tract, releasing its two active constituents.[1] The therapeutic efficacy of this compound stems from the combined and synergistic action of INH and PAS, each with a unique mechanism of action against Mycobacterium tuberculosis. This guide will elucidate these distinct mechanisms and the experimental basis for our understanding of their synergistic interplay.

The Isoniazid Axis: Crippling the Cell Wall

Isoniazid is a cornerstone of tuberculosis therapy and functions as a prodrug.[3] Its activation and subsequent inhibitory action can be summarized in the following steps:

-

Activation by KatG: INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3] This activation process converts INH into a reactive isonicotinic acyl radical.

-

Formation of the INH-NAD Adduct: The isonicotinic acyl radical spontaneously reacts with nicotinamide adenine dinucleotide (NAD+) to form a covalent INH-NAD adduct.[3]

-

Inhibition of InhA: This INH-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[3] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.

-

Disruption of Mycolic Acid Synthesis: Mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a crucial permeability barrier. By inhibiting InhA, the INH-NAD adduct effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[3]

The Para-aminosalicylic Acid Front: Starving the Bacterium of Essential Building Blocks

Para-aminosalicylic acid (PAS) also acts as a prodrug, but its target is the folate biosynthesis pathway, a metabolic route essential for the production of nucleotides and certain amino acids.[4][5]

-

Structural Analogy to PABA: PAS is a structural analog of para-aminobenzoic acid (PABA), a key substrate in the folate pathway.[5]

-

Metabolic Deception: Instead of directly inhibiting an enzyme, PAS is recognized as a substrate by dihydropteroate synthase (DHPS) and is incorporated into the folate pathway.[4]

-

Formation of a Fraudulent Metabolite: This leads to the production of a hydroxyl dihydrofolate antimetabolite.[4]

-

Inhibition of Dihydrofolate Reductase (DHFR): This "fraudulent" metabolite then acts as an inhibitor of dihydrofolate reductase (DHFR), a subsequent and crucial enzyme in the pathway that reduces dihydrofolate to tetrahydrofolate.[4]

-

Disruption of Folate Metabolism: By blocking the production of tetrahydrofolate, PAS effectively halts the synthesis of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[5][6]

Synergy in Action: Quantitative Evidence

The combination of INH and PAS exhibits a potent synergistic effect, meaning their combined antibacterial activity is significantly greater than the sum of their individual effects. This synergy is crucial to the clinical utility of this compound.

Table 1: In Vitro Synergistic Activity of Isoniazid and Para-aminosalicylic Acid against M. tuberculosis

| Drug(s) | MIC₅₀ (mg/L) | Fold Decrease in MIC₅₀ |

| Isoniazid (INH) alone | 4 | - |

| Para-aminosalicylic acid (PAS) alone | 0.063 | - |

| INH in combination with PAS | 0.25 | 16-fold |

| PAS in combination with INH | 0.008 | 8-fold |

Source: Data from a study on clinical isolates of M. tuberculosis.[7][8]

This pronounced synergy allows for lower effective concentrations of each drug, potentially reducing the risk of dose-dependent side effects and combating the emergence of drug resistance.

Experimental Protocols

The determination of the antimicrobial activity and synergistic effects of compounds like this compound relies on standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.

-

Preparation of Drug Dilutions: A serial dilution of the test compound (this compound) is prepared in a 96-well microplate.

-

Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared and added to each well containing the drug dilutions.

-

Incubation: The microplate is incubated at 37°C for a defined period, typically 5-7 days, to allow for bacterial growth.

-

Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

-

Re-incubation and Observation: The plate is incubated for another 24-48 hours. In the presence of viable, metabolically active bacteria, the blue resazurin is reduced to the pink resorufin.

-

MIC Determination: The MIC is defined as the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.

Synergy Testing: The Checkerboard Method

The checkerboard assay is employed to quantitatively assess the synergistic interaction between two antimicrobial agents.

-

Plate Setup: A 96-well microplate is set up with serial dilutions of Drug A (e.g., INH) along the x-axis and serial dilutions of Drug B (e.g., PAS) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculation and Incubation: Each well is inoculated with a standardized suspension of M. tuberculosis and the plate is incubated.

-

Growth Determination: After incubation, bacterial growth is assessed, often using the MABA method described above.

-

Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs.

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpretation of Results:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Conclusion

This compound's mechanism of action is a compelling example of a successful combination therapy strategy. By simultaneously targeting the synthesis of the mycobacterial cell wall and the essential folate metabolic pathway, this compound presents a formidable challenge to M. tuberculosis. The synergistic nature of its components allows for enhanced efficacy, highlighting the potential of multi-targeted approaches in the ongoing fight against tuberculosis. This technical guide provides a foundational understanding for researchers and drug developers seeking to build upon the principles of synergistic antimicrobial action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. Microplate-based alamar blue assay (MABA) [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

Pasiniazid chemical structure and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasiniazid, a chemical complex of isoniazid and p-aminosalicylic acid, is a pharmaceutical agent primarily utilized in the treatment of tuberculosis. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and the biochemical pathways it influences. The information herein is intended to support research and development efforts in the field of medicinal chemistry and pharmacology.

Chemical Structure and Identification

This compound is the salt formed between the tuberculostatic drug isoniazid and the anti-inflammatory and bacteriostatic agent p-aminosalicylic acid (PAS). In biological systems, it readily dissociates into its constituent components.

| Identifier | Value |

| IUPAC Name | 4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide |

| Molecular Formula | C13H14N4O4 |

| Molecular Weight | 290.27 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN |

| InChI Key | RKPHTRVPGYGVQD-UHFFFAOYSA-N |

| CAS Number | 2066-89-9 |

Physicochemical Properties

The physicochemical properties of this compound are largely influenced by its two components, isoniazid and p-aminosalicylic acid. The following table summarizes key quantitative data, with a focus on isoniazid due to its primary role as the antimycobacterial agent.

| Property | Value | Source |

| Melting Point | 142-144 °C | |

| pKa (Isoniazid) | 1.8 (pyridine N), 3.6 (hydrazine–NH), 10.8 (hydrazine NH2) | |

| logP (Isoniazid) | -0.70 | |

| Water Solubility (Isoniazid) | 12.5 g/100mL at 20 °C | |

| Solubility (this compound) | Sparingly soluble in water. | |

| Solubility (Isoniazid) | Soluble in DMSO (≥ 160 mg/mL), ethanol, methanol, acetone, and ethyl acetate. |

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

The primary mechanism of action of the isoniazid component of this compound involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, thereby blocking the synthesis of mycolic acids.

Figure 1: Isoniazid's mechanism of action via inhibition of the mycolic acid biosynthesis pathway.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of pharmaceutical compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts to a liquid.

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

Procedure:

-

A small amount of the crystalline sample is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point(s) on the titration curve.

logP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between n-octanol and water.

Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC.

Procedure:

-

n-Octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other.

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are combined in a separatory funnel or vial in a defined volume ratio.

-

The mixture is agitated using a mechanical shaker until equilibrium is reached (typically for several hours).

-

The mixture is then allowed to stand for the two phases to separate completely.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous medium.

Apparatus: Vials, mechanical shaker or rotator, filtration or centrifugation system, analytical instrument (e.g., HPLC-UV or LC-MS).

Procedure:

-

An excess amount of the solid compound is added to a vial containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its chemical structure and key physicochemical properties. The detailed experimental protocols and the visualization of its primary mechanism of action offer valuable resources for professionals engaged in the research and development of antitubercular agents. A thorough characterization of these parameters is crucial for the rational design and optimization of new drug candidates.

The Biochemical Pathway of Pasiniazid's InhA Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasiniazid, a complex of isoniazid and p-aminosalicylic acid, is a critical therapeutic agent in the fight against tuberculosis. Its primary mechanism of action involves the inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway. This guide provides an in-depth technical overview of the biochemical cascade leading to InhA inhibition by this compound, detailing the enzymatic activation, adduct formation, and final target engagement. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the involved pathways and workflows to support further research and drug development efforts in this domain.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. This compound serves as a frontline treatment, and understanding its precise mechanism of action is paramount for overcoming drug resistance and developing novel therapeutics. This compound is a chemical complex that, upon ingestion, dissociates into its two constituent components: isoniazid (INH) and p-aminosalicylic acid (PAS)[1]. The antitubercular activity of this compound is primarily driven by isoniazid, a prodrug that requires activation within the mycobacterial cell to exert its inhibitory effect on InhA[2][3][4]. This guide will focus on the biochemical journey of isoniazid from a dormant prodrug to a potent inhibitor of a vital bacterial enzyme.

The Biochemical Pathway of InhA Inhibition

The inhibition of InhA by isoniazid is a multi-step process that begins with the activation of the isoniazid prodrug and culminates in the formation of a covalent adduct that tightly binds to the active site of InhA.

Activation of the Isoniazid Prodrug

Isoniazid is not inherently active against M. tuberculosis. It must first be activated by the mycobacterial catalase-peroxidase enzyme, KatG[2][4]. This activation is an oxidative process that converts isoniazid into a reactive isonicotinoyl radical[5][6].

Formation of the Isoniazid-NAD Adduct

The highly reactive isonicotinoyl radical spontaneously reacts with the nicotinamide adenine dinucleotide (NAD+) cofactor within the mycobacterial cell to form a covalent isoniazid-NAD (INH-NAD) adduct[4][5][6]. This adduct is the true active inhibitor of the InhA enzyme.

Inhibition of the InhA Enzyme

The INH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA[4]. The inhibition mechanism proceeds in two steps: an initial, relatively weak binding of the adduct to the enzyme, followed by a slow conformational change that results in a final, tightly inhibited enzyme-inhibitor complex[4][7][8]. This tight binding effectively blocks the active site of InhA, preventing its natural substrate, the enoyl-AcpM, from binding. The inhibition of InhA disrupts the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential long-chain fatty acids that are major components of the mycobacterial cell wall[9]. The disruption of mycolic acid synthesis compromises the integrity of the cell wall, ultimately leading to bacterial cell death.

Quantitative Data on InhA Inhibition

The potency of InhA inhibitors is quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and kinetic parameters such as the association (kon) and dissociation (koff) rate constants. Below are tables summarizing key quantitative data for the INH-NAD adduct and other direct inhibitors of InhA.

Table 1: Kinetic Parameters for INH-NAD Adduct Inhibition of Wild-Type InhA [4][7]

| Parameter | Value | Unit | Description |

| Ki | 0.75 ± 0.08 | nM | Overall dissociation constant for the final inhibited complex. |

| K-1 | 16 ± 11 | nM | Dissociation constant for the initial enzyme-inhibitor complex. |

| k2 | 0.13 ± 0.01 | min-1 | First-order rate constant for the conversion of the initial complex to the final inhibited complex. |

Table 2: IC50 and MIC Values for Selected Direct InhA Inhibitors

| Inhibitor | InhA IC50 (µM) | M. tuberculosis MIC (µM) | Reference |

| NITD-529 | 9.60 | 1.54 | [2] |

| NITD-564 | 0.59 | 0.16 | [2] |

| GSK138 | 0.04 | 1 | [10] |

| Arylamide a4 | 3.07 | - | [11] |

| Arylamide p3 | 0.2 | - | [11] |

| PT70 | 0.0053 | - | [2] |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

| Strain Type | This compound MIC Range (µg/mL) | Susceptibility | Reference |

| INH-Resistant Isolates | 0.125 - 256 | 85 out of 109 isolates were susceptible | [1] |

| Pan-Susceptible, MDR, XDR | MIC50 (INH) = 4, MIC50 (PAS) = 0.063 | Synergistic activity observed | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of InhA inhibition.

Purification of InhA Enzyme

Objective: To obtain a pure and active sample of the InhA enzyme for use in inhibition assays.

Protocol:

-

Expression: Transform E. coli BL21(DE3)pLysS cells with a plasmid containing the M. tuberculosis InhA gene. Grow the cells in a suitable medium at 37°C to an A600 of 0.8. Induce protein expression with 1 mM isopropyl-β-d-thiogalactopyranoside (IPTG) and continue to shake for 12 hours at 25°C[2].

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the bacterial pellet in 20 mM Tris-HCl, pH 7.9, containing 500 mM NaCl and 5 mM imidazole. Lyse the cells by sonication on ice, followed by centrifugation at 50,000 x g to remove cell debris[2].

-

Affinity Chromatography: Apply the supernatant to a nickel affinity column (e.g., Ni-NTA). Wash the column extensively with the lysis buffer to remove unbound proteins.

-

Elution: Elute the His-tagged InhA protein using a linear gradient of 60–500 mM imidazole in the lysis buffer[2].

-

Dialysis and Storage: Dialyze the eluted fractions against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole. Concentrate the protein, determine the concentration using a Bradford assay or by measuring absorbance at 280 nm, and store at -80°C.

Synthesis of the INH-NAD Adduct

Objective: To chemically synthesize the active INH-NAD adduct for use in InhA inhibition assays.

Protocol:

-

Preparation of Manganese(III) Pyrophosphate: Mix equal volumes of 50 mM Mn(III) acetate dihydrate and 250 mM sodium pyrophosphate at room temperature[5].

-

Adduct Formation: In a reaction mixture, combine 2 mM isoniazid, 2 mM NAD+, and the prepared manganese(III) pyrophosphate solution. Allow the reaction to proceed at room temperature for 1 hour[5][13].

-

Purification: Clarify the reaction mixture by centrifugation. The supernatant containing the INH-NAD adduct can be further purified by ion-exchange chromatography[4]. Elute the adduct using a linear gradient of KCl.

-

Characterization and Storage: Confirm the identity and purity of the adduct using UV-Vis spectrophotometry (absorbance maxima at 260 and 326 nm) and mass spectrometry[4]. Store the purified adduct at -80°C.

InhA Enzyme Inhibition Assay (Spectrophotometric)

Objective: To determine the inhibitory activity of a compound against the InhA enzyme.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, and 250 µM NADH[2][11].

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound, INH-NAD adduct, or other direct inhibitors) to the wells. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a final concentration of 20-100 nM of purified InhA enzyme[2][11].

-

Substrate Addition: Immediately add the substrate, 25 µM trans-2-dodecenoyl-CoA (DD-CoA), to start the enzymatic reaction[2].

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial velocity (v₀) of the reaction for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value[14]. For slow-binding inhibitors, progress curves are analyzed to determine kinetic parameters like Ki, k_on, and k_off[4][7].

In Vivo Efficacy Testing in a Mouse Model

Objective: To evaluate the in vivo efficacy of an anti-tuberculosis drug candidate.

Protocol:

-

Animal Model: Use a suitable mouse strain, such as BALB/c mice[3][15][16].

-

Infection: Infect the mice with a low-dose aerosol of M. tuberculosis (e.g., Erdman or H37Rv strain) to establish a pulmonary infection[3][16].

-

Treatment: After a set period post-infection (e.g., 24 days), begin treatment with the test compound (e.g., this compound) administered via an appropriate route (e.g., oral gavage) at a specific dose and frequency[3]. Include control groups receiving vehicle only and a standard-of-care drug (e.g., isoniazid).

-

Monitoring: Monitor the health of the mice throughout the treatment period.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on a suitable medium (e.g., 7H11 agar) to determine the bacterial load (colony-forming units, CFUs).

-

Data Analysis: Compare the CFU counts between the treated and control groups to determine the reduction in bacterial load, which is a measure of the drug's in vivo efficacy.

Conclusion

The inhibition of InhA by this compound, through its active component isoniazid, is a well-characterized biochemical pathway that remains a cornerstone of tuberculosis therapy. A thorough understanding of this mechanism, from the initial activation of the prodrug to the kinetics of enzyme inhibition, is essential for the rational design of new drugs that can overcome existing resistance mechanisms. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the fight against tuberculosis. The continued exploration of direct InhA inhibitors and novel strategies to potentiate the action of existing drugs holds great promise for the future of anti-tubercular therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Disruption of key NADH-binding pocket residues of the Mycobacterium tuberculosis InhA affects DD-CoA binding ability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating the Impact of the Tyr158 pKa on the Mechanism and Inhibition of InhA, the Enoyl-ACP Reductase from Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Inhibition of the Mycobacterium tuberculosis β-Ketoacyl-Acyl Carrier Protein Reductase MabA by Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. courses.edx.org [courses.edx.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Role of Para-Aminosalicylic Acid in Pasiniazid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasiniazid, a chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS), represents a significant combination therapy in the fight against tuberculosis (TB). While isoniazid is a potent bactericidal agent, its efficacy can be hampered by rapid metabolism and the development of resistance. This technical guide delves into the critical role of para-aminosalicylic acid within this complex, exploring its multifaceted mechanism of action, its impact on isoniazid's pharmacokinetics, and the synergistic relationship that enhances their collective antitubercular activity.

Core Components and Individual Mechanisms of Action

This compound is formulated in a 1:1 molar ratio of isoniazid and para-aminosalicylic acid. Upon oral administration, it rapidly dissociates into its constituent components in the gastrointestinal tract.[1] Understanding the individual actions of INH and PAS is fundamental to appreciating their combined effect.

Isoniazid (INH)

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Once activated, INH primarily targets the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. The activated form of INH covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), leading to the disruption of mycolic acid synthesis and subsequent bacterial cell death.[2][4][5]

Para-Aminosalicylic Acid (PAS)

The mechanism of action of PAS is more complex and involves multiple pathways:

-

Folate Pathway Inhibition: As a structural analog of para-aminobenzoic acid (pABA), PAS competitively inhibits dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[6] More recent studies have revealed that PAS can also act as a prodrug. It is incorporated into the folate pathway by DHPS and dihydrofolate synthase (DHFS) to generate a hydroxyl dihydrofolate antimetabolite, which in turn inhibits dihydrofolate reductase (DHFR).[7][8] This disruption of folate metabolism ultimately inhibits the synthesis of nucleotides and essential amino acids, leading to a bacteriostatic effect.

-

Iron Uptake Inhibition: PAS can chelate iron and may inhibit the synthesis of mycobactin, a siderophore essential for iron acquisition by M. tuberculosis.[6][9] This deprivation of a critical nutrient further impedes bacterial growth.

-

Inhibition of Isoniazid Metabolism: Crucially, PAS has been shown to delay the acetylation of isoniazid.[1] In humans, INH is primarily metabolized and inactivated by the N-acetyltransferase 2 (NAT2) enzyme in the liver. By competing for this enzyme or through other mechanisms, PAS can increase the bioavailability and extend the half-life of active isoniazid, thereby enhancing its therapeutic effect.

Pharmacokinetics of this compound Components

The pharmacokinetic profiles of isoniazid and para-aminosalicylic acid are key to understanding the therapeutic advantages of their combined use in this compound.

| Parameter | Isoniazid (INH) | Para-Aminosalicylic Acid (PAS) |

| Absorption | Rapidly and well-absorbed orally.[4] | Readily absorbed (>90%).[9] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours.[4] | 1-4 hours.[9] |

| Plasma Half-life (t1/2) | Bimodal due to genetic polymorphism in acetylation: Slow acetylators: 2-5 hours; Fast acetylators: 0.5-1.6 hours.[4] | Approximately 1 hour.[9] |

| Metabolism | Primarily hepatic acetylation by N-acetyltransferase 2 (NAT2) to inactive metabolites.[4][10][11][12] | Intestinal and hepatic (>50%), mainly by acetylation.[9] |

| Excretion | 50-70% excreted in the urine within 24 hours, primarily as metabolites.[4] | ≥80% excreted in the urine within 24 hours (50% as acetylated metabolite).[9] |

| Protein Binding | Low (0-10%).[4] | 50-70% (acid form).[9] |

Synergistic Efficacy of Isoniazid and Para-Aminosalicylic Acid

The combination of INH and PAS exhibits a synergistic effect, resulting in enhanced antitubercular activity beyond the additive effects of the individual drugs. This synergy is particularly valuable in overcoming low-level isoniazid resistance.

| Drug(s) | MIC50 (mg/L) against M. tuberculosis | Fold Decrease in MIC50 |

| Isoniazid (INH) alone | 4 | N/A |

| Para-Aminosalicylic Acid (PAS) alone | 0.063 | N/A |

| INH in combination with PAS | 0.25 | 16-fold |

| PAS in combination with INH | 0.008 | 8-fold |

Data from a study on 72 clinical isolates of M. tuberculosis, including pan-susceptible, MDR-TB, and XDR-TB strains.[7][13][14]

The synergistic activity was observed in 94.4% of the tested isolates, indicating a broad applicability of this combination.[7][13]

Signaling Pathways and Experimental Workflows

Isoniazid Activation and Mycolic Acid Synthesis Inhibition

Caption: Isoniazid activation and mechanism of action.

Para-Aminosalicylic Acid and Folate Pathway Inhibition

Caption: Para-aminosalicylic acid's role in folate pathway inhibition.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of antitubercular drugs using the broth microdilution method, adapted from established guidelines.

1. Preparation of Bacterial Inoculum: a. Culture Mycobacterium tuberculosis (e.g., H37Rv reference strain or clinical isolates) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard.[15] b. Dilute the bacterial suspension 1:50 in fresh 7H9 broth to achieve a final inoculum density of approximately 1.0–5.0 × 10^5 CFU/mL.[15]

2. Preparation of Drug Dilutions: a. Prepare stock solutions of isoniazid and para-aminosalicylic acid in appropriate solvents (e.g., water for INH, and a slightly alkaline solution for PAS). b. Perform serial two-fold dilutions of each drug in a 96-well microtiter plate containing 100 µL of 7H9 broth per well to achieve the desired concentration range. For combination studies, serial dilutions of one drug are made in the presence of a fixed concentration of the second drug.

3. Inoculation and Incubation: a. Inoculate each well (except for a sterile control well) with 100 µL of the prepared bacterial suspension. b. Include a growth control well containing no drug. c. Seal the plates and incubate at 37°C for 7-21 days, or until growth is visible in the growth control well.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of M. tuberculosis.[15] b. For quantitative assessment, a redox indicator such as AlamarBlue or resazurin can be added, where a color change indicates bacterial growth.

In Vitro Drug Metabolism Study Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of isoniazid in the presence and absence of para-aminosalicylic acid.

1. Materials: a. Human liver microsomes (pooled from multiple donors). b. NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). c. Phosphate buffer (e.g., 100 mM, pH 7.4). d. Isoniazid and para-aminosalicylic acid. e. Acetonitrile or other suitable organic solvent for reaction termination. f. LC-MS/MS system for analysis.

2. Incubation Procedure: a. Pre-warm a solution containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and phosphate buffer at 37°C. b. Add isoniazid to the microsomal solution at a clinically relevant concentration. For the test condition, also add para-aminosalicylic acid. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. Incubate the mixture at 37°C with gentle agitation. e. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile. f. Include control incubations without the NADPH regenerating system to account for non-enzymatic degradation.

3. Sample Analysis: a. Centrifuge the terminated reaction mixtures to precipitate the proteins. b. Analyze the supernatant for the concentrations of isoniazid and its primary metabolite, acetylisoniazid, using a validated LC-MS/MS method.

4. Data Analysis: a. Plot the concentration of isoniazid over time for both conditions (with and without PAS). b. Calculate the rate of isoniazid metabolism in both conditions. A slower rate of metabolism in the presence of PAS would provide evidence for its inhibitory effect on isoniazid acetylation.

Conclusion

The role of para-aminosalicylic acid in this compound extends beyond its intrinsic bacteriostatic activity. By interfering with the folate pathway and potentially iron uptake in M. tuberculosis, PAS contributes directly to the overall antitubercular effect. More significantly, its ability to inhibit the metabolic inactivation of isoniazid leads to a synergistic interaction, enhancing the potency and prolonging the action of this key bactericidal agent. This comprehensive understanding of the interplay between para-aminosalicylic acid and isoniazid underscores the rationale for their combined use in this compound and provides a foundation for the continued development of effective combination therapies for tuberculosis.

References

- 1. Pharmacokinetics of para-Aminosalicylic Acid in HIV-Uninfected and HIV-Coinfected Tuberculosis Patients Receiving Antiretroviral Therapy, Managed for Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. droracle.ai [droracle.ai]

- 5. Pharmacokinetics of standard versus high-dose isoniazid for treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 7. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

- 10. Isoniazid - Wikipedia [en.wikipedia.org]

- 11. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoniazid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]

Pasiniazid's Inactivity Against Non-Tuberculous Mycobacteria: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pasiniazid, a chemical conjugate of isoniazid (INH) and para-aminosalicylic acid (PAS), is a therapeutic agent primarily deployed against Mycobacterium tuberculosis. This technical guide synthesizes the available scientific evidence on the spectrum of activity of this compound against non-tuberculous mycobacteria (NTM). The data conclusively demonstrates that this compound, in line with its components, exhibits a significant lack of efficacy against a broad range of NTM species. This inherent resistance is primarily attributed to the distinct molecular mechanisms of NTM, which circumvent the activation pathway of isoniazid. This document provides a comprehensive overview of the available quantitative data, the underlying mechanisms of resistance, and the experimental protocols used to ascertain this inactivity.

Spectrum of Activity: Evidence of Broad-Spectrum Resistance

Direct quantitative data on the activity of this compound against NTM is scarce in publicly available literature. However, a pivotal study investigating the in vitro susceptibility of 24 standard NTM strains to various antimicrobial agents, including isoniazid and a functionally equivalent mixture of PAS and INH (Dipasic), provides critical insights. The findings from this research indicate a universal high-level resistance to both isoniazid and the PAS-INH combination across all tested NTM species.

The minimum inhibitory concentrations (MICs), which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, were found to be exceedingly high, signifying a lack of clinically relevant activity.

Table 1: In Vitro Susceptibility of Non-Tuberculous Mycobacteria to Isoniazid and a PAS-INH Combination (Dipasic)

| Mycobacterial Species | Growth Rate | Isoniazid MIC (µg/mL) | Dipasic (PAS-INH) MIC (µg/mL) |

| Mycobacterium abscessus | Rapid | >256 | >256 |

| Mycobacterium peregrinum | Rapid | >256 | >256 |

| Mycobacterium chelonae | Rapid | >256 | >256 |

| Mycobacterium phlei | Rapid | >256 | >256 |

| Mycobacterium fortuitum | Rapid | >256 | >256 |

| Mycobacterium duvalii | Rapid | >256 | >256 |

| Mycobacterium aurum | Rapid | >256 | >256 |

| Mycobacterium gilvum | Rapid | >256 | >256 |

| Mycobacterium vaccae | Rapid | >256 | >256 |

| Mycobacterium smegmatis | Rapid | >256 | >256 |

| Mycobacterium flavescens | Rapid | >256 | >256 |

| Mycobacterium thermoresistibile | Rapid | >256 | >256 |

| Mycobacterium gordonae | Slow | >256 | >256 |

| Mycobacterium marinum | Slow | >256 | >256 |

| Mycobacterium kansasii | Slow | >256 | >256 |

| Mycobacterium scrofulaceum | Slow | >256 | >256 |

| Mycobacterium szulgai | Slow | >256 | >256 |

| Mycobacterium malmoense | Slow | >256 | >256 |

| Mycobacterium avium | Slow | >256 | >256 |

| Mycobacterium intracellulare | Slow | >256 | >256 |

| Mycobacterium simiae | Slow | >256 | >256 |

| Mycobacterium terrae | Slow | >256 | >256 |

| Mycobacterium nonchromogenicum | Slow | >256 | >256 |

| Mycobacterium xenopi | Slow | >256 | >256 |

Data sourced from a study on the antimicrobial susceptibility of standard NTM strains.[1]

The uniformly high MIC values (>256 µg/mL) for both isoniazid and the PAS-INH combination strongly indicate that this compound is ineffective against these NTM species in vitro.[1]

Mechanism of Isoniazid Resistance in NTM

The ineffectiveness of this compound against NTM is rooted in the mechanism of action of its primary active component, isoniazid. Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.

In the case of M. tuberculosis, the bacterial catalase-peroxidase enzyme, KatG, activates isoniazid. This activation leads to the formation of a reactive species that subsequently inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

However, a majority of NTM species possess a KatG enzyme that is significantly less effective at activating isoniazid.[2][3] This inefficient activation is a key reason for the intrinsic resistance of many NTM to isoniazid.[2][3] Consequently, since this compound relies on the action of isoniazid, its efficacy is similarly nullified in NTM.

The para-aminosalicylic acid (PAS) component of this compound is a second-line anti-TB drug that inhibits folate synthesis.[4] However, the study on 24 standard NTM strains also demonstrated high resistance to PAS, with MICs for Dipasic corresponding to those of PAS.[1]

Signaling Pathway: Isoniazid Activation and NTM Resistance

Experimental Protocols for NTM Susceptibility Testing

The determination of MIC values for NTM, as presented in the data table, is typically performed using broth microdilution methods. The Microplate Alamar Blue Assay (MABA) is a commonly used and reliable method.

Microplate Alamar Blue Assay (MABA) Protocol Outline

-

Preparation of Mycobacterial Inoculum:

-

NTM strains are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

The turbidity of the bacterial suspension is adjusted to a McFarland standard (typically 0.5), and then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

-

Drug Dilution Series:

-

A serial two-fold dilution of the test compound (in this case, Isoniazid and Dipasic) is prepared in a 96-well microtiter plate. A range of concentrations is tested to determine the MIC.

-

-

Inoculation and Incubation:

-

The prepared mycobacterial inoculum is added to each well of the microtiter plate containing the drug dilutions.

-

Control wells (drug-free and bacteria-free) are included.

-

The plates are sealed and incubated at the optimal growth temperature for the specific NTM species (e.g., 30°C for rapidly growing mycobacteria, 37°C for many slow-growing species). Incubation times vary depending on the growth rate of the NTM, ranging from a few days for rapid growers to several weeks for slow growers.

-

-

Addition of Alamar Blue and Reading of Results:

-

After the incubation period, a solution of Alamar Blue (resazurin) is added to each well.

-

The plates are re-incubated for a period (e.g., 24-48 hours) to allow for color development.

-

Viable, metabolically active mycobacteria reduce the blue resazurin to the pink resorufin.

-

The MIC is determined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

-

Experimental Workflow for NTM Drug Susceptibility Testing

Conclusion and Future Directions

The currently available evidence strongly indicates that this compound does not possess a clinically relevant spectrum of activity against non-tuberculous mycobacteria. This is primarily due to the inherent resistance of NTM to isoniazid, a core component of this compound, which stems from the inefficient activation of the prodrug by the NTM KatG enzyme. Furthermore, the tested NTM species also demonstrate high-level resistance to the PAS component.

For drug development professionals, these findings suggest that strategies targeting the mycolic acid synthesis pathway in NTM, analogous to isoniazid's mechanism in M. tuberculosis, would require direct inhibitors that do not rely on KatG activation. Research into such direct inhibitors of enzymes like InhA in NTM could potentially yield more promising therapeutic candidates.

Researchers and scientists investigating NTM infections should be aware of the ineffectiveness of this compound and focus on alternative therapeutic strategies. The standard of care for NTM infections continues to rely on multi-drug regimens tailored to the specific NTM species and its in vitro susceptibility profile, for which drugs like macrolides, amikacin, and others remain the cornerstone.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Differential Sensitivity of Mycobacteria to Isoniazid Is Related to Differences in KatG-Mediated Enzymatic Activation of the Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Sensitivity of Mycobacteria to Isoniazid Is Related to Differences in KatG-Mediated Enzymatic Activation of the Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Pasiniazid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasiniazid, a mutual prodrug of Isoniazid (INH) and p-Aminosalicylic Acid (PAS), is a compound of interest in the development of new anti-tubercular agents. This document provides a detailed protocol for the laboratory synthesis of this compound, derived from established methodologies for creating mutual prodrugs. The synthesis involves the formation of an amide linkage between the carboxyl group of p-aminosalicylic acid and the hydrazine moiety of isoniazid. Included are methodologies for synthesis and characterization, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutic agents. This compound combines two established anti-tubercular drugs, Isoniazid (INH) and p-Aminosalicylic Acid (PAS), into a single molecule. This mutual prodrug approach aims to improve pharmacokinetic properties, reduce side effects, and potentially enhance efficacy. The synthesis of this compound is a critical step in enabling further preclinical and clinical evaluation. This protocol outlines a reproducible method for its laboratory-scale preparation.

Synthesis of this compound (INH-PAS Prodrug)

The synthesis of this compound (PI) involves the coupling of p-aminosalicylic acid and isoniazid. A plausible and effective method for this transformation is through the use of a coupling agent to facilitate the formation of an amide bond.

2.1. Reaction Scheme

The overall reaction can be depicted as follows:

Isoniazid (INH) + p-Aminosalicylic Acid (PAS) → this compound

2.2. Experimental Protocol

Materials and Reagents:

-

Isoniazid (INH)

-

p-Aminosalicylic Acid (PAS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-aminosalicylic acid (1.0 equivalent) and isoniazid (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1 equivalents) to the reaction mixture and stir for 10 minutes at room temperature.

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the stirring solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Determine the melting point and calculate the percentage yield.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis and characterization of this compound.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂N₄O₃ |

| Molecular Weight | 272.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 198-202 °C (decomposes) |

| Yield | 65-75% |

| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1680 (C=O, amide) |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to both INH and PAS moieties |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationship

The following diagram illustrates the logical relationship of forming the this compound prodrug from its constituent molecules.

Caption: Conceptual formation of this compound.

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Pasiniazid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pasiniazid, a derivative of isoniazid and para-aminosalicylic acid (PAS), is an antimicrobial agent with potential activity against Mycobacterium tuberculosis. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and in the preclinical development phase. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound against Mycobacterium tuberculosis using the broth microdilution method, based on established guidelines for anti-tubercular drug susceptibility testing.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from MIC determination experiments.

Table 1: MIC of this compound against Reference Strains of M. tuberculosis

| M. tuberculosis Strain | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) (Control) |

| H37Rv (ATCC 27294) | [Insert Data] | [Insert Data] |

| [Other Reference Strain] | [Insert Data] | [Insert Data] |

Table 2: Quality Control Ranges for Reference Strain (e.g., H37Rv)

| Antimicrobial Agent | Acceptable MIC Range (µg/mL) |

| Isoniazid | 0.015 - 0.06 |

| Rifampicin | 0.06 - 0.25 |

| This compound | To be determined |

Experimental Protocols

This section details the broth microdilution method for determining the MIC of this compound.

2.1. Materials

-

This compound (powder form)

-

Isoniazid (for control)

-

Mycobacterium tuberculosis strains (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

Sterile 96-well microtiter plates (U-bottom)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Sterile distilled water

-

Incubator (37°C)

-

Biosafety cabinet (Class II or III)

-

Spectrophotometer or McFarland standards

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

2.2. Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 10 mg/mL. Further dilute in sterile distilled water to a working stock concentration.

-

Bacterial Inoculum:

-

Culture M. tuberculosis in 7H9 broth until it reaches the mid-log phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1 x 10^7 CFU/mL) using sterile 7H9 broth.

-

Prepare the final inoculum by diluting the adjusted suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

2.3. Assay Procedure

-

Serial Dilution:

-

Add 100 µL of 7H9 broth to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the working this compound stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of 7H9 broth and 100 µL of the inoculum (no drug).

-

Sterility Control: A well containing 200 µL of sterile 7H9 broth.

-

Positive Control: Run a parallel assay with Isoniazid.

-

-

Incubation: Seal the plate with a plate sealer and incubate at 37°C for 7-14 days.

-

Reading Results:

-

After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).

-

Visualizations

3.1. Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of mycolic acid synthesis, similar to its parent compound, Isoniazid.

Caption: Proposed activation and mechanism of action for this compound.

3.2. Experimental Workflow

The following diagram outlines the key steps in the MIC determination protocol.

Caption: Workflow for MIC determination by broth microdilution.

3.3. Logical Relationship for MIC Determination

This diagram illustrates the logic for interpreting the results of the MIC assay.

Caption: Logic for identifying the Minimum Inhibitory Concentration.

Standard Protocols for Pasiniazid Drug Susceptibility Testing (DST)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pasiniazid is a compound of Isoniazid (INH) and p-aminosalicylic acid (PAS). It is a first-line anti-tuberculosis drug, and understanding its efficacy against susceptible and resistant Mycobacterium tuberculosis strains is critical for effective treatment and drug development. Some studies suggest that this compound may be effective against some INH-resistant isolates, as the PAS component is thought to delay the acetylation of INH, thereby increasing its effective concentration.[1] This document provides detailed application notes and protocols for the drug susceptibility testing (DST) of this compound. While standardized critical concentrations for this compound are not as firmly established as for Isoniazid, this guide presents methodologies based on established principles of mycobacterial DST.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) distributions of this compound, Isoniazid (INH), and p-aminosalicylic acid (PAS) against various resistant M. tuberculosis isolates. This data is crucial for interpreting DST results and understanding cross-resistance patterns.

Table 1: MIC Distribution of this compound, INH, and PAS against INH-Resistant M. tuberculosis Isolates (n=109) [2]

| Drug | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| This compound | 0.125 - >16 | 2 | 8 |

| Isoniazid (INH) | 0.125 - >16 | 1 | 4 |

| p-aminosalicylic acid (PAS) | ≤0.25 - >16 | 2 | 8 |

Table 2: MIC Distribution of this compound, INH, and PAS against Multidrug-Resistant (MDR) M. tuberculosis Isolates (n=78) [2]

| Drug | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| This compound | 0.25 - >16 | 2 | 16 |

| Isoniazid (INH) | 0.25 - >16 | 2 | 8 |

| p-aminosalicylic acid (PAS) | ≤0.25 - >16 | 4 | 16 |

Table 3: MIC Distribution of this compound, INH, and PAS against Extensively Drug-Resistant (XDR) M. tuberculosis Isolates (n=26) [2]

| Drug | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| This compound | 0.5 - >16 | 4 | >16 |

| Isoniazid (INH) | 0.5 - >16 | 4 | 16 |

| p-aminosalicylic acid (PAS) | ≤0.25 - >16 | 8 | >16 |

Experimental Protocols

Two primary methods for phenotypic DST of M. tuberculosis are the proportion method on solid medium and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Proportion Method on Löwenstein-Jensen (LJ) Medium

This method determines the proportion of bacilli in a culture that are resistant to a specific concentration of an anti-tuberculous drug.

1. Media Preparation:

-

Prepare Löwenstein-Jensen (LJ) medium according to the manufacturer's instructions.[3][4]

-

Incorporate this compound into the LJ medium at various concentrations (e.g., 0.2, 1.0, 5.0 mg/L). The exact critical concentration for this compound on LJ medium is not universally standardized and may need to be determined based on wild-type MIC distributions.

-

Prepare drug-free control slants.

2. Inoculum Preparation:

-

From a fresh culture of M. tuberculosis on LJ medium, scrape a few colonies and transfer them to a tube containing sterile saline and glass beads.

-

Vortex for 20-30 seconds to create a homogeneous suspension.

-

Allow the large particles to settle for 30 minutes.

-

Adjust the turbidity of the supernatant to match a McFarland No. 1 standard.

-

Prepare two dilutions of the adjusted bacterial suspension: 10-2 and 10-4.

3. Inoculation and Incubation:

-

Inoculate one loopful of the 10-2 dilution onto the surface of the LJ slants containing the different concentrations of this compound.

-

Inoculate one loopful of the 10-4 dilution onto a drug-free control slant.

-

Incubate all slants at 37°C.

4. Interpretation of Results:

-

Read the results after 28 days of incubation.

-

Count the number of colonies on the drug-containing and drug-free media.

-

The resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control medium.

Protocol 2: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a drug that inhibits the visible growth of a microorganism.

1. Reagents and Media:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[5]

-

This compound stock solution.

-

Sterile 96-well microtiter plates.

2. Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture of M. tuberculosis in 7H9 broth.

-

Adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension 1:100 in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.

3. Plate Preparation and Inoculation:

-

Prepare serial twofold dilutions of this compound in 7H9 broth in the microtiter plate. The concentration range should be guided by the expected MICs (e.g., from 0.06 to 128 mg/L).

-

Include a drug-free growth control well and a sterility control well (broth only).

-

Add 100 µL of the prepared inoculum to each well (except the sterility control).

-

Seal the plates and incubate at 37°C.

4. Reading and Interpretation of Results:

-

Read the plates after 14 and 21 days of incubation.

-

The MIC is the lowest concentration of this compound that shows no visible growth.

Mandatory Visualizations

Caption: Mechanism of action of this compound in M. tuberculosis.

References

- 1. Comparative evaluation of Löwenstein-Jensen proportion method, BacT/ALERT 3D system, and enzymatic pyrazinamidase assay for pyrazinamide susceptibility testing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Agreement of Middle brook 7H10 with Lowenstein Jensen and accuracy of the Sensititre MYCOTB plate using either method as a reference standard for Mycobacterium tuberculosis first line drug susceptibility testing | PLOS One [journals.plos.org]

- 4. liofilchem.net [liofilchem.net]

- 5. Drug susceptibility testing of Mycobacterium tuberculosis by the broth microdilution method with 7H9 broth - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Design of Pasiniazid in Combination with Other TB Drugs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of novel therapeutic strategies.[1] Combination therapy is the cornerstone of TB treatment, aiming to enhance efficacy, prevent the emergence of resistance, and shorten treatment duration.[2][3]

Pasiniazid (Pa) is a chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS).[4] This formulation is of particular interest as PAS can increase plasma levels and prolong the effective time of INH by retarding its acetylation pathway.[5] Furthermore, studies have shown that this compound, in combination with other antitubercular agents, exhibits significant synergistic activity against drug-resistant Mtb strains.[6][7]

These application notes provide a comprehensive overview of the experimental design for evaluating this compound in combination with other TB drugs. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the preclinical assessment of novel this compound-based regimens.

Mechanism of Action: this compound (INH-PAS)

This compound's activity stems from the combined actions of its two components: Isoniazid and Para-aminosalicylic Acid.

-

Isoniazid (INH): INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[8][9] Once activated, INH covalently binds to NAD+ to form an INH-NAD adduct. This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system. The inhibition of InhA blocks the synthesis of mycolic acids, which are essential and unique components of the mycobacterial cell wall, leading to bacterial cell death.[8][10] Resistance to INH often arises from mutations in the katG gene, which prevents the activation of the prodrug.[4][9]

-

Para-aminosalicylic Acid (PAS): PAS is an analog of para-aminobenzoic acid (PABA) and acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folate synthesis in Mtb. By disrupting the folate pathway, PAS inhibits the synthesis of nucleotides, which is essential for DNA replication.

The combination within this compound is strategic; PAS has been shown to increase the bioavailability of INH, and the two drugs demonstrate synergistic effects against various Mtb isolates.[5]

Caption: Mechanism of action for the Isoniazid (INH) component of this compound.

In Vitro Experimental Design & Protocols

In vitro assays are crucial first steps for assessing the potential of drug combinations. They provide quantitative data on drug interactions, such as synergy, additivity, or antagonism.

The checkerboard method is a widely used in vitro technique to systematically test pairwise combinations of drugs and determine their synergistic or antagonistic interactions.[1][11]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with other antitubercular drugs against Mtb strains.

Materials:

-

Mycobacterium tuberculosis strains (e.g., H37Rv, MDR, XDR clinical isolates).

-

7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

96-well microtiter plates.

-

This compound (Pa), and other test drugs (e.g., Rifapentine (RFP), Rifabutin (RFB), Moxifloxacin (MXF)).[6][7]

-

Resazurin sodium salt solution or BACTEC MGIT™ 960 system.

Procedure:

-

Prepare Mtb Inoculum: Culture Mtb in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8). Adjust the culture to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Prepare Drug Dilutions:

-

Prepare stock solutions of each drug.

-

In a 96-well plate, perform serial two-fold dilutions of Drug A (e.g., this compound) horizontally along the x-axis.

-

Perform serial two-fold dilutions of Drug B (e.g., Rifapentine) vertically along the y-axis.

-

The plate will contain a gradient of concentrations for both drugs. Include wells for each drug alone (growth controls) and a drug-free well (positive growth control).

-

-

Inoculation: Add the prepared Mtb inoculum to each well of the 96-well plate.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

Determine MIC:

-

After incubation, add a viability indicator like Resazurin and incubate for another 24-48 hours. A color change (blue to pink) indicates bacterial growth.

-

Alternatively, use the BACTEC MGIT 960 system to monitor growth.[12]

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits visible growth. Determine the MIC for each drug alone and for each combination.

-

-

Calculate FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

-

FICI = FIC of Drug A + FIC of Drug B

-

Where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

And FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Interpret Results:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Caption: Experimental workflow for the in vitro checkerboard synergy assay.

The following tables summarize findings on the synergistic activity of this compound (Pa) with other antitubercular drugs against resistant Mtb strains, as determined by the checkerboard method.[6][7]

Table 1: Two-Drug Combination Synergy against 90 Drug-Resistant Mtb Isolates

| Drug Combination | Synergy (FICI ≤ 0.5) | Indifference (0.5 < FICI ≤ 4.0) | Antagonism (FICI > 4.0) |

|---|---|---|---|

| This compound (Pa) + Rifabutin (RFB) | 71.1% | 28.9% | 0% |

| This compound (Pa) + Rifapentine (RFP) | 86.7% | 13.3% | 0% |

| Moxifloxacin (MXF) + this compound (Pa) | 54.4% | 45.6% | 0% |

| Isoniazid (INH) + Rifampicin (RIF) | 53.3% | 46.7% | 0% |

Data adapted from a study on 90 drug-resistant Mtb strains.[6]

Table 2: Three-Drug Combination Synergy against 90 Drug-Resistant Mtb Isolates

| Drug Combination | Synergy (FICI ≤ 0.5) | Indifference (0.5 < FICI ≤ 4.0) | Antagonism (FICI > 4.0) |

|---|---|---|---|

| MXF + Pa + RFB | 83.3% | 16.7% | 0% |

| MXF + Pa + RFP | 84.4% | 15.6% | 0% |

Data adapted from a study on 90 drug-resistant Mtb strains.[6]

This dynamic assay evaluates the bactericidal or bacteriostatic activity of a drug or drug combination over time.[13][14]

Objective: To assess the rate of killing of Mtb by this compound combinations at fixed concentrations.

Materials:

-

Same as for the Checkerboard Assay.

-

7H10 or 7H11 agar plates for CFU counting.

-

Sterile saline or PBS with Tween 80 for dilutions.

Procedure:

-

Prepare Inoculum: Prepare a mid-log phase Mtb culture as described previously. Dilute to a starting concentration of ~10⁶ CFU/mL in 7H9 broth.

-

Drug Exposure: Set up culture tubes with the following conditions:

-

Growth Control (no drug)

-

This compound alone (at a clinically relevant or MIC-based concentration, e.g., 0.5x MIC)

-